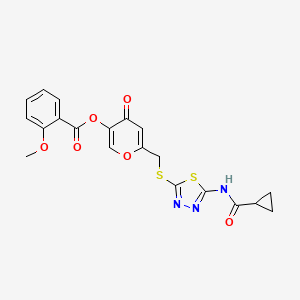

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate

Description

This compound is a structurally complex molecule featuring a 4-oxo-4H-pyran-3-yl core linked to a 1,3,4-thiadiazole ring via a thioether bridge. The thiadiazole moiety is further substituted with a cyclopropanecarboxamido group, while the pyran ring is esterified with a 2-methoxybenzoate group. However, direct pharmacological data for this specific compound are absent in the provided evidence, necessitating comparative analysis with structurally analogous molecules.

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S2/c1-27-15-5-3-2-4-13(15)18(26)29-16-9-28-12(8-14(16)24)10-30-20-23-22-19(31-20)21-17(25)11-6-7-11/h2-5,8-9,11H,6-7,10H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFGZZRMJSYLFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with cyclopropanecarboxylic acid under acidic conditions.

Attachment of the Thioether Linker: The thiadiazole derivative is then reacted with a suitable alkylating agent to introduce the thioether linkage.

Construction of the Pyranone Ring: The intermediate is further reacted with a pyranone precursor under basic conditions to form the pyranone ring.

Esterification: Finally, the compound is esterified with 2-methoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the pyranone ring, potentially converting them to alcohols.

Substitution: The methoxy group on the benzoate ester can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives of the pyranone ring.

Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Based on the search results, "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate" and similar compounds show potential in medicinal chemistry due to their diverse pharmacological properties.

Here's what the search results suggest regarding the applications and characteristics of these compounds:

General Information

- Core Structure and Classification These compounds fall under the category of heterocyclic compounds, specifically thiadiazole derivatives, known for containing sulfur and nitrogen in their ring structure.

- Synthesis The synthesis of these compounds typically involves several steps, requiring specific reagents and conditions to optimize yield and purity.

Potential Applications

- Medicinal Chemistry The unique combination of functional groups, including thiadiazole, pyran, and phenoxyacetate moieties, may contribute to biological activity.

- Pharmacological Properties Thiadiazoles are significant in pharmaceutical chemistry due to their potential to exhibit antimicrobial, anti-inflammatory, and anticancer activities.

- Enzyme Inhibition Similar heterocyclic structures with thiadiazole rings have been investigated for their potential to inhibit enzymes like nitric oxide synthase (NOS) or for their antitumor properties.

- Biological Activities Compounds similar to "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate" exhibit significant biological activities, including antimicrobial and anticancer properties. The thiadiazole moiety may have antibacterial effects by interfering with bacterial metabolism, and the pyran ring structure may contribute to cytotoxic effects against certain cancer cell lines.

Specific Compounds and Characteristics

- 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate This compound is classified under thiadiazole derivatives and has potential applications, but research into its efficacy and safety profiles is necessary to establish practical applications. Its synthesis requires technical details regarding specific reagents and conditions to optimize yield and purity.

- 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate This compound integrates a thiadiazole ring, a cyclopropane moiety, and a pyran structure. The dimethoxybenzoate group enhances its solubility and biological activity, making it a subject of interest in pharmaceutical research.

- 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate The reactivity of this compound can be attributed to its functional groups.

Mechanism of Action

The exact mechanism of action would depend on the specific application. in a biological context, the compound might interact with various molecular targets such as enzymes or receptors. The thiadiazole ring could inhibit enzyme activity by binding to the active site, while the pyranone ring might interact with cellular pathways involved in metabolism or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following compounds share the 4-oxo-4H-pyran-3-yl backbone and thiadiazole-thio-methyl linkage but differ in substituents, enabling comparative insights:

Key Structural and Functional Differences

- The nitrobenzoate esters (CAS 877643-33-9, 896016-19-6) are electron-deficient, favoring electrophilic interactions, whereas the methoxybenzoate in the target compound provides electron-donating effects, possibly stabilizing resonance structures .

- Ester Group Impact: 4-ethoxyphenoxy acetate (CAS 896009-21-5) may improve aqueous solubility due to its polar ether linkage, whereas 2-ethylbutanoate (CAS 877650-63-0) is more lipophilic, favoring lipid bilayer penetration . The 2-methoxybenzoate in the target compound balances moderate polarity and aromaticity, contrasting with the strongly polar 4-nitrobenzoate derivatives .

Research Findings and Implications

- Physicochemical Properties: Molecular weights range from 423.5 to 516.5 g/mol, with lipophilicity increasing with aliphatic esters (e.g., 2-ethylbutanoate) and decreasing with nitro or ethoxy groups . The cyclopropane ring in the target compound and analogues may confer metabolic stability due to its strained, non-planar structure .

- Biological Activity Predictions: Thiadiazole-pyran hybrids: Known for kinase inhibition and antimicrobial activity. The nitro group in CAS 877643-33-9 may enhance antibacterial efficacy against Gram-negative strains . Methoxybenzoate vs. nitrobenzoate: The former’s electron-donating nature could favor antioxidant activity, while the latter’s electron-withdrawing properties might improve DNA intercalation .

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a unique combination of thiadiazole and pyran rings, which are known to impart significant biological activity. The presence of the cyclopropanecarboxamide group enhances its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing thiadiazole and pyran moieties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. A study reported that compounds with similar structural features displayed minimum inhibitory concentrations (MIC) ranging from 1 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is particularly noteworthy. Research has demonstrated that thiadiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro assays indicated that certain derivatives exhibited significant inhibition of COX activity, reducing inflammation in animal models .

Anticancer Properties

The anticancer activity of this compound is supported by studies on related thiadiazole derivatives that have shown cytotoxic effects against various cancer cell lines. For example, a derivative was observed to induce apoptosis in breast cancer cells with an IC50 value of 5 µM . The mechanism appears to involve the induction of oxidative stress and disruption of mitochondrial function.

Acetylcholinesterase Inhibition

Recent findings suggest that this compound may also act as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's. A related study reported IC50 values in the low nanomolar range for certain thiadiazole derivatives, indicating their potential as therapeutic agents for cognitive disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

- Receptor Interaction : The structural components may facilitate binding to specific receptors involved in neurotransmission and cellular signaling.

Case Studies

- In Vivo Anti-inflammatory Study : A study utilized carrageenan-induced paw edema in rats to evaluate the anti-inflammatory effects of a related thiadiazole derivative. Results showed a significant reduction in paw swelling compared to control groups .

- Anticancer Efficacy : In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with a similar compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis noted at higher concentrations .

Data Summary

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : The synthesis of thiadiazole derivatives often involves multi-step reactions. Key steps include:

- Thiadiazole Core Formation : Cyclocondensation of cyclopropanecarboxamide with thiosemicarbazide in ethanol under reflux (70–80°C, 7–20 hours) to form the 1,3,4-thiadiazol-2-amine intermediate .

- Thioether Linkage : Reacting the thiadiazole intermediate with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours to introduce the thioether group .

- Esterification : Coupling the pyran-4-one moiety with 2-methoxybenzoyl chloride using a coupling agent like DCC/DMAP in anhydrous dichloromethane .

Optimization Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via recrystallization (ethanol/water mixtures yield 76–82% purity) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N–H stretch at ~3300 cm⁻¹ for the carboxamide, and C–S–C vibrations at 650–750 cm⁻¹) .

- ¹H/¹³C NMR : Assign protons and carbons in DMSO-d₆ or CDCl₃. For example:

- Thiadiazole protons: δ 8.2–8.5 ppm (aromatic H).

- Pyran-4-one carbonyl: δ 165–170 ppm in ¹³C NMR .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., M⁺ at m/z 505.4 for C₂₁H₁₉N₃O₅S₂) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer : Discrepancies in NMR/IR data may arise from tautomerism (e.g., thione-thiol tautomers in thiadiazoles) or solvent effects. Strategies include:

- Variable Temperature NMR : Probe dynamic equilibria by acquiring spectra at 25°C and 60°C in DMSO-d₆ .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., correlate pyran-4-one protons (δ 6.8–7.2 ppm) with adjacent carbons .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. What experimental designs are recommended to assess the hydrolytic stability of the ester group under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability Studies :

Prepare buffers (pH 1.2, 4.5, 7.4) and incubate the compound at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 254 nm . - Kinetic Analysis :

Calculate half-life (t₁/₂) using first-order kinetics. For example, ester hydrolysis at pH 7.4 may show t₁/₂ > 24 hours, indicating stability in neutral conditions . - Mass Spectrometry : Confirm hydrolysis products (e.g., free 2-methoxybenzoic acid and pyran-3-ol derivatives) .

Q. How can researchers investigate the biological activity of this compound against enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). Focus on the thiadiazole-thioether moiety’s potential to bind catalytic sites .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., DHFR inhibition at 340 nm using NADPH oxidation) .

- Antimicrobial Testing : Use microdilution methods (MIC determination) against S. aureus or E. coli .

Data Contradiction Analysis

Q. Conflicting reports on the reactivity of the thioether linkage: How to validate its stability under oxidative conditions?

- Methodological Answer :

- Oxidative Stress Tests : Expose the compound to H₂O₂ (3% v/v) or meta-chloroperbenzoic acid (mCPBA) in methanol. Monitor via TLC and LC-MS for sulfoxide/sulfone formation .

- Control Experiments : Compare with a methyl-sulfanyl analog to isolate thioether-specific reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.